N7-(2-Hydroxyethyl-d4)adenine
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Overview
Description
N7-(2-Hydroxyethyl-d4)adenine is a deuterated derivative of N7-(2-Hydroxyethyl)adenine, a modified nucleobase. This compound is primarily used in biochemical and proteomics research. The deuterium atoms in the compound make it particularly useful for tracing and studying metabolic pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(2-Hydroxyethyl-d4)adenine typically involves the alkylation of adenine with a deuterated ethylene oxide or a similar deuterated reagent. The reaction is carried out under controlled conditions to ensure the selective substitution at the N7 position of the adenine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N7-(2-Hydroxyethyl-d4)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound back to its parent adenine structure.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Adenine or partially reduced intermediates.
Substitution: Substituted adenine derivatives with different functional groups.
Scientific Research Applications
N7-(2-Hydroxyethyl-d4)adenine is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studying nucleophilic substitution reactions and other chemical processes.
Biology: Helps in understanding DNA repair mechanisms and the effects of alkylating agents on nucleic acids.
Medicine: Investigated for its potential role in cancer research, particularly in studying DNA adduct formation and repair.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
N7-(2-Hydroxyethyl-d4)adenine exerts its effects primarily through its interaction with DNA. The hydroxyethyl group at the N7 position can form adducts with DNA, leading to perturbations in the DNA structure and function. These adducts can be used as biomarkers for exposure to certain chemicals and for studying DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
N7-(2-Hydroxyethyl)adenine: The non-deuterated version of the compound.
N7-(2-Hydroxyethyl)guanine: Another nucleobase with a hydroxyethyl group at the N7 position.
N7-(2-Hydroxyethyl)cytosine: A cytosine derivative with a similar modification.
Uniqueness
N7-(2-Hydroxyethyl-d4)adenine is unique due to the presence of deuterium atoms, which make it particularly useful for tracing and studying metabolic pathways. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis in mass spectrometry and other analytical techniques.
Properties
Molecular Formula |
C14H24FN3O3SSi |
---|---|
Molecular Weight |
361.51 g/mol |
IUPAC Name |
4-amino-1-[(2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/t10-,11+/m1/s1 |
InChI Key |
PZAVJQRKDBGTSP-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1O[C@H](CS1)N2C=C(C(=NC2=O)N)F |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
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